N-Methyl-N-phenylnaphthalen-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

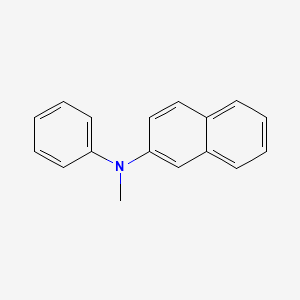

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-phenylnaphthalen-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N/c1-18(16-9-3-2-4-10-16)17-12-11-14-7-5-6-8-15(14)13-17/h2-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXHOQJPLCZXLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50511398 | |

| Record name | N-Methyl-N-phenylnaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6364-05-2 | |

| Record name | N-Methyl-N-phenylnaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profile of N-Methyl-N-phenylnaphthalen-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-Methyl-N-phenylnaphthalen-2-amine. Due to the limited availability of experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. For comparative analysis, experimental data for the closely related parent compound, N-phenylnaphthalen-2-amine, is also included where available. This guide also details the standard experimental protocols for acquiring such spectroscopic data.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted spectroscopic data for this compound. These predictions were generated using computational chemistry software and are intended to provide a reference for the expected spectral characteristics of this compound.

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Prediction | Prediction | Prediction | Prediction |

| 3.40 | s | 3H | N-CH₃ |

| 6.90 - 7.80 | m | 12H | Ar-H |

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| Prediction | Prediction |

| 40.5 | N-CH₃ |

| 118.0 - 148.0 | Ar-C |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Prediction | Prediction | Prediction |

| 3050-3020 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1450 | Strong | C=C stretch (aromatic) |

| 1360 | Strong | C-N stretch |

| 750-700 | Strong | C-H bend (aromatic) |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| Prediction | Prediction | Prediction |

| 233 | 100 | [M]⁺ |

| 218 | 80 | [M-CH₃]⁺ |

| 115 | 40 | [C₉H₇]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Experimental Spectroscopic Data for N-phenylnaphthalen-2-amine (Reference Compound)

For the purpose of comparison, the following tables present the experimental spectroscopic data for the parent compound, N-phenylnaphthalen-2-amine.

Experimental Infrared (IR) Spectroscopy Data

Data sourced from the NIST Chemistry WebBook.[1][2][3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3390 | Medium | N-H stretch |

| 3050 | Medium | C-H stretch (aromatic) |

| 1600, 1500, 1450 | Strong | C=C stretch (aromatic) |

| 1310 | Strong | C-N stretch |

| 740, 690 | Strong | C-H bend (aromatic) |

Experimental Mass Spectrometry (MS) Data

Data sourced from the NIST Chemistry WebBook.[1][2]

| m/z | Relative Intensity (%) | Assignment |

| 219 | 100 | [M]⁺ |

| 218 | 80 | [M-H]⁺ |

| 115 | 30 | [C₉H₇]⁺ |

| 77 | 20 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard practices in the field for the spectroscopic analysis of aromatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H, ¹³C). Standard acquisition parameters are set, including the number of scans, relaxation delay, and pulse width.

-

Data Acquisition: The prepared sample tube is placed in the NMR probe. The magnetic field is shimmed to achieve homogeneity. The NMR spectrum is then acquired.

-

Data Processing: The resulting Free Induction Decay (FID) is processed using Fourier transformation. Phase and baseline corrections are applied to the spectrum. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal. A pressure arm is applied to ensure good contact between the sample and the crystal.

-

Background Spectrum: A background spectrum of the empty ATR crystal is recorded to account for any atmospheric and instrumental variations.

-

Sample Spectrum: The IR spectrum of the sample is then recorded. The instrument directs a beam of infrared light through the ATR crystal, and the detector measures the light that is absorbed by the sample.

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or via a gas chromatograph (GC) for volatile samples. The sample is vaporized in the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic identification of an organic compound.

Caption: General workflow for spectroscopic analysis and structure elucidation.

References

Solubility Profile of N-Methyl-N-phenylnaphthalen-2-amine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-Methyl-N-phenylnaphthalen-2-amine in various organic solvents. Due to the limited availability of direct quantitative solubility data for this compound, this document presents solubility data for the parent compound, N-phenyl-2-naphthylamine, as a close structural analog. This information serves as a valuable proxy for researchers and professionals engaged in drug development and chemical synthesis. Furthermore, this guide outlines a detailed, generalized experimental protocol for determining the solubility of organic compounds, ensuring a standardized approach for laboratory application. A logical workflow for solubility assessment is also presented visually through a Graphviz diagram.

Introduction

This compound is an aromatic amine of interest in various chemical and pharmaceutical research areas. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application. Solubility dictates the choice of solvents for reactions, extractions, and chromatographic separations, and is a critical parameter in the development of drug delivery systems. This guide aims to provide a foundational understanding of its likely solubility behavior and the methodologies to determine it precisely.

Solubility Data

Table 1: Quantitative Solubility of N-phenyl-2-naphthylamine in Various Solvents

| Solvent | Solubility | Temperature (°C) |

| Ethanol | 50 g/L | Not Specified |

| Benzene | 27 g/L | Not Specified |

| Acetone | 640 g/L | Not Specified |

| Water | < 1 mg/mL | 20 |

| Water | Insoluble | 25 |

It is important to note that the addition of a methyl group to the amine nitrogen in this compound may slightly alter its polarity and, consequently, its solubility profile compared to the parent compound. Experimental verification is recommended for precise applications.

Qualitative solubility information indicates that N-phenyl-2-naphthylamine is also soluble in ether and acetic acid, with solutions in the latter exhibiting a bluish fluorescence.[2]

Experimental Protocol for Solubility Determination

The following is a generalized, robust protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of reaching equilibrium between the dissolved and undissolved solute.

Objective: To determine the saturation solubility of a compound in a specific solvent at a controlled temperature.

Materials:

-

The organic compound of interest (e.g., this compound)

-

Selected organic solvent(s) of appropriate purity

-

Screw-capped vials

-

A constant temperature bath or incubator with a rotator/shaker

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

An analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Equilibration:

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed in the constant temperature bath for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm) that is compatible with the solvent to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC, UV-Vis) to determine the concentration of the dissolved compound.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent using the determined concentration and the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

References

An In-depth Technical Guide to the Photophysical Properties of N-Methyl-N-phenylnaphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated photophysical properties of N-Methyl-N-phenylnaphthalen-2-amine. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates its characteristics based on the well-documented properties of its parent compound, N-phenylnaphthalen-2-amine, and the known effects of N-methylation on aromatic amines. This guide covers the synthesis, expected photophysical parameters, experimental protocols for characterization, and potential biological relevance. The information is intended to serve as a foundational resource for researchers interested in the application of this and similar molecules in fluorescence-based assays, bio-imaging, and drug discovery.

Introduction

N-aryl naphthalenamines are a class of aromatic compounds that have garnered significant interest due to their fluorescent properties. These molecules often exhibit sensitivity to their local environment, making them valuable as probes for studying biological systems. The parent compound, N-phenylnaphthalen-2-amine, is known to be fluorescent, emitting in the blue region of the spectrum. The introduction of a methyl group to the amine nitrogen to form this compound is expected to modulate its photophysical and biological properties. This guide explores these anticipated changes and provides a framework for the experimental investigation of this specific derivative.

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process: first, the synthesis of the precursor N-phenylnaphthalen-2-amine, followed by its N-methylation.

Synthesis of N-phenylnaphthalen-2-amine

A common method for the synthesis of N-phenyl-2-naphthylamine is the Buchwald-Hartwig amination of 2-naphthol with aniline in the presence of a suitable catalyst.

Experimental Protocol:

-

To a reaction vessel, add 2-naphthol (1 equivalent), aniline (1.2 equivalents), and a palladium catalyst such as Pd(OAc)₂ (0.02 equivalents) with a suitable phosphine ligand like BINAP (0.03 equivalents).

-

Add a base, such as sodium tert-butoxide (1.4 equivalents), and a high-boiling point solvent like toluene.

-

Heat the mixture to reflux (approximately 110-120 °C) under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-phenylnaphthalen-2-amine.

N-methylation of N-phenylnaphthalen-2-amine

The secondary amine can then be methylated to yield the final product.

Experimental Protocol:

-

Dissolve N-phenylnaphthalen-2-amine (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Add a base, such as sodium hydride (NaH, 1.2 equivalents), portion-wise at 0 °C to deprotonate the amine.

-

After stirring for 30 minutes, add a methylating agent, such as methyl iodide (CH₃I, 1.5 equivalents), dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to obtain this compound.

Photophysical Properties

| Property | N-phenylnaphthalen-2-amine (Experimental) | This compound (Predicted) |

| Absorption Max (λₘₐₓ) | ~300 nm[1] | 300 - 310 nm |

| Emission Max (λₑₘ) | ~370 nm[1] | 375 - 390 nm |

| Fluorescence | Blue[2] | Blue-Violet |

| Quantum Yield (Φ) | Not Reported | 0.1 - 0.5 |

| Fluorescence Lifetime (τ) | Not Reported | 1 - 5 ns |

| Molar Extinction Coeff. (ε) | Not Reported | 10,000 - 20,000 M⁻¹cm⁻¹ |

Experimental Protocols for Photophysical Characterization

To validate the predicted photophysical properties, a series of standard spectroscopic experiments should be performed.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maximum (λₘₐₓ) and molar extinction coefficient (ε).

Protocol:

-

Prepare a stock solution of this compound of known concentration in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile).

-

Prepare a series of dilutions from the stock solution.

-

Record the absorption spectra of the solutions using a dual-beam UV-Vis spectrophotometer over a range of 200-500 nm.

-

Identify the wavelength of maximum absorbance (λₘₐₓ).

-

Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) from a plot of absorbance versus concentration at λₘₐₓ.

Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima (λₑₓ and λₑₘ).

Protocol:

-

Using the same solutions prepared for absorption spectroscopy, record the fluorescence emission spectra using a spectrofluorometer. Excite the sample at its λₘₐₓ.

-

Record the fluorescence excitation spectra by monitoring the emission at the determined emission maximum (λₑₘ) while scanning the excitation wavelength.

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield (Φ) relative to a standard.

Protocol:

-

Select a well-characterized fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

-

Prepare a series of solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

-

Record the absorption and fluorescence emission spectra for all solutions.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Fluorescence Lifetime Measurement

Objective: To determine the fluorescence lifetime (τ).

Protocol:

-

Use a time-correlated single-photon counting (TCSPC) system.

-

Excite the sample with a pulsed laser source at or near the absorption maximum.

-

Collect the fluorescence decay profile.

-

Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).

Potential Biological Relevance and Signaling Pathways

While no specific signaling pathways involving this compound have been reported, derivatives of naphthylamines have shown biological activity, including cytotoxic and antifungal properties.[3] It is plausible that this compound could interact with cellular membranes or hydrophobic pockets of proteins due to its aromatic and lipophilic nature.

Potential areas of investigation for biological activity could include:

-

Cytotoxicity Assays: Evaluating the effect of the compound on the viability of various cancer cell lines.

-

Antimicrobial Assays: Testing for inhibitory activity against pathogenic fungi and bacteria.

-

Enzyme Inhibition Assays: Screening against a panel of enzymes, particularly those with hydrophobic active sites.

A logical workflow for investigating the biological activity would start with in vitro screening, followed by more detailed mechanistic studies if promising activity is observed.

Conclusion

This compound is a fluorescent molecule with predicted photophysical properties that make it a candidate for various applications in chemical and biological research. This guide provides a theoretical and practical framework for its synthesis and characterization. The provided protocols for synthesis and photophysical measurements offer a clear path for researchers to experimentally validate and expand upon the information presented herein. Further investigation into its biological activities may reveal its potential as a molecular probe or a scaffold for the development of new therapeutic agents.

References

An In-depth Technical Guide to the Thermal Stability of N-Methyl-N-phenylnaphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermal stability of N-Methyl-N-phenylnaphthalen-2-amine. Due to a lack of specific published data for this compound, this guide presents a thorough review of the methodologies used to assess the thermal stability of aromatic amines, along with available data for the closely related analogue, N-phenylnaphthalen-2-amine. This document is intended to equip researchers, scientists, and drug development professionals with the necessary information to understand and approach the thermal analysis of this and similar compounds.

Introduction

This compound is an aromatic amine of interest in various fields of chemical research and development. Understanding the thermal stability of this compound is critical for its safe handling, storage, and application, particularly in processes that involve elevated temperatures. Thermal stability data, such as decomposition temperature, melting point, and glass transition temperature, are essential for predicting the material's behavior and ensuring its integrity under thermal stress.

Currently, there is a notable absence of publicly available experimental data specifically detailing the thermal stability of this compound. This guide, therefore, aims to provide a robust framework for its thermal analysis by detailing the standard experimental protocols and presenting data from its parent compound, N-phenylnaphthalen-2-amine, as a surrogate.

Methodologies for Thermal Analysis of Aromatic Amines

The two primary techniques for assessing the thermal stability of solid organic compounds are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a technique where the mass of a sample is measured over time as the temperature changes. This method is crucial for determining the temperature at which a compound begins to decompose.

Detailed Experimental Protocol for TGA:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: A small, representative sample of the compound (typically 5-10 mg) is accurately weighed into a tared TGA crucible. The crucible material (e.g., alumina, platinum) should be inert to the sample.

-

Experimental Setup:

-

The crucible is placed on the TGA's high-precision balance.

-

The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

-

Thermal Program:

-

The sample is equilibrated at a starting temperature (e.g., 30 °C).

-

The temperature is then ramped up at a constant heating rate (e.g., 10 °C/min) to a final temperature that is expected to be well above the decomposition point of the compound (e.g., 600 °C).

-

-

Data Acquisition: The instrument records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperature of maximum rate of mass loss (Tmax) from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Detailed Experimental Protocol for DSC:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum). The pan is then hermetically sealed.

-

Experimental Setup:

-

The sealed sample pan and an empty reference pan are placed in the DSC cell.

-

The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Thermal Program:

-

The sample is typically subjected to a heat-cool-heat cycle to erase any prior thermal history.

-

For analysis, the sample is heated at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected thermal transitions.

-

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The melting point (Tm) is typically determined as the onset or peak of the melting endotherm.

Thermal Properties of the Analogue Compound: N-phenylnaphthalen-2-amine

In the absence of specific data for this compound, the thermal properties of its parent compound, N-phenylnaphthalen-2-amine, are presented below as a reference. It is important to note that the addition of a methyl group can influence the thermal stability, and therefore, these values should be considered as approximations.

| Property | Value | Source |

| Melting Point | 105-108 °C | [1][2] |

| Boiling Point | 395-395.5 °C | [2] |

| Decomposition | Emits toxic fumes of nitrogen oxides when heated to decomposition. | [3] |

Visualized Workflows and Relationships

To aid in the understanding of the experimental processes and logical flows, the following diagrams have been generated using Graphviz.

Caption: Workflow for Thermal Stability Assessment.

Hazardous Decomposition Products

When subjected to high temperatures leading to decomposition, this compound, like its parent compound, is expected to produce hazardous fumes. The primary decomposition products are likely to include toxic oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3] Proper safety precautions, including adequate ventilation and personal protective equipment, should be used when handling this compound at elevated temperatures.

Conclusion and Recommendations

This technical guide has outlined the critical importance of understanding the thermal stability of this compound and has provided a detailed overview of the standard methodologies for its assessment. While specific experimental data for the N-methylated compound is not currently available, the thermal properties of the analogous N-phenylnaphthalen-2-amine serve as a useful, albeit approximate, reference.

It is strongly recommended that experimental studies employing Thermogravimetric Analysis and Differential Scanning Calorimetry be conducted on this compound to precisely determine its thermal stability profile. The detailed protocols provided in this guide offer a solid foundation for such investigations. The resulting data will be invaluable for ensuring the safe and effective use of this compound in research and development.

References

An Exploratory Technical Guide to the Potential Applications of N-Methyl-N-phenylnaphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research and application data for N-Methyl-N-phenylnaphthalen-2-amine are limited in publicly available literature. This guide provides an in-depth exploration of its potential applications based on the well-documented properties of its parent compound, N-phenylnaphthalen-2-amine, and the known effects of N-methylation in medicinal chemistry and materials science. The experimental protocols and potential mechanisms described herein are intended to serve as a foundational resource for future research.

Introduction to this compound

This compound is an aromatic secondary amine with the molecular formula C₁₇H₁₅N.[1] It is a derivative of N-phenylnaphthalen-2-amine, distinguished by the presence of a methyl group on the nitrogen atom. This seemingly minor structural modification can have profound effects on the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The core structure, featuring a naphthalene moiety linked to a phenyl group via a nitrogen bridge, provides a rigid and electronically rich scaffold that is of interest in both materials science and medicinal chemistry.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound and its parent compound, N-phenylnaphthalen-2-amine, is presented below for comparison.

| Property | This compound | N-phenylnaphthalen-2-amine |

| CAS Number | 6364-05-2 | 135-88-6 |

| Molecular Formula | C₁₇H₁₅N | C₁₆H₁₃N |

| Molecular Weight | 233.31 g/mol | 219.28 g/mol |

| LogP (Predicted) | 4.96 | 5.1 |

| Topological Polar Surface Area | 3.2 Ų | 12.03 Ų |

Data for this compound is based on computational predictions where experimental data is unavailable.[1][2]

Potential Applications in Materials Science

The parent compound, N-phenylnaphthalen-2-amine, has historically been used as an antioxidant in rubber and polymers.[3][4] The N-methylated derivative may exhibit similar or enhanced properties.

Organic Electronics

A related isomer, N-(3-methylphenyl)naphthalen-2-amine, is utilized as a hole-transporting material in organic light-emitting diodes (OLEDs) and perovskite solar cells.[2] The N-methyl group in this compound could modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, potentially influencing its performance in similar applications.

Potential Applications in Drug Development

The "magic methyl" effect is a well-documented phenomenon in medicinal chemistry where the addition of a methyl group can significantly enhance the therapeutic properties of a lead compound.[5] N-methylation can improve metabolic stability by blocking N-dealkylation, increase membrane permeability, and enhance binding affinity to target proteins.

Pharmacological Exploration

While the specific biological targets of this compound are unknown, the parent compound, N-phenylnaphthalen-2-amine, has been studied for its biological effects. It has been shown to have phytotoxic properties, affecting photosynthesis in algae.[6] The proposed mechanism involves its action as a reactive compound within cell membranes, leading to cumulative damage.[6] The N-methylated version could exhibit altered potency or a different mechanism of action.

Synthesis and Experimental Protocols

Synthesis of N-phenylnaphthalen-2-amine (Parent Compound)

A common method for synthesizing N-phenylnaphthalen-2-amine involves the reaction of β-naphthol with aniline.

Experimental Protocol:

-

Combine 288 parts of β-naphthol, 220 parts of aniline, and 5 parts of phosphorous acid in a reaction vessel.

-

Heat the mixture to 173°C to initiate the elimination of water.

-

Allow the reaction temperature to rise to 230°C over a period of 4 hours, during which approximately 36 parts of water will be removed.

-

Upon completion, the crude product is worked up to yield N-phenyl-β-naphthylamine.[7]

This protocol typically yields a product with a melting point of 100-102°C.[7]

Potential Synthesis of this compound

The synthesis of this compound can be envisioned through the methylation of N-phenylnaphthalen-2-amine.

Hypothetical Experimental Workflow:

Caption: Hypothetical workflow for the synthesis of this compound.

Potential Mechanism of Action in a Biological Context

Drawing parallels from the parent compound's interaction with cell membranes, a potential signaling pathway for this compound could involve its integration into the lipid bilayer, leading to downstream cellular effects.

Hypothesized Signaling Pathway:

Caption: Hypothesized signaling pathway for cellular effects of this compound.

Conclusion and Future Directions

While direct experimental data on this compound is sparse, the analysis of its parent compound and the established principles of N-methylation provide a strong foundation for future exploratory studies. Research into its synthesis, characterization, and evaluation in both materials science and biological systems is warranted. The potential for this compound to serve as a novel hole-transporting material, a metabolically stable drug candidate, or a unique biological probe makes it a compelling subject for further investigation. The experimental protocols and hypothesized pathways presented in this guide offer a starting point for researchers to unlock the potential of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. N-(3-methylphenyl)naphthalen-2-amine | 76783-57-8 | Benchchem [benchchem.com]

- 3. N-phenyl-2-naphthylamine | C16H13N | CID 8679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. mdpi.com [mdpi.com]

- 6. On the mode of action of N-phenyl-2-naphthylamine in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Methyl-N-phenylnaphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of N-Methyl-N-phenylnaphthalen-2-amine, a tertiary amine with potential applications in pharmaceutical and materials science research. The synthesis is presented as a two-step process. The initial step involves the formation of the intermediate, N-phenylnaphthalen-2-amine, through the amination of 2-naphthol with aniline. The subsequent step details the N-methylation of the secondary amine intermediate to yield the final product. Alternative synthetic routes, such as the Buchwald-Hartwig amination, are also discussed. This protocol includes comprehensive methodologies, quantitative data presented in tabular format, and a visual representation of the experimental workflow.

Introduction

N-aryl-2-naphthylamines and their derivatives are important structural motifs in medicinal chemistry and materials science. The introduction of a methyl group to the nitrogen atom can significantly alter the compound's physicochemical properties, including its basicity, nucleophilicity, and metabolic stability. This document outlines a reliable and scalable laboratory procedure for the synthesis of this compound.

Data Presentation

Table 1: Synthesis of N-phenylnaphthalen-2-amine via Amination of 2-Naphthol

| Parameter | Value | Reference |

| Starting Materials | 2-Naphthol, Aniline | [1] |

| Catalyst | Phosphoric Acid | [1] |

| Solvent | o-Xylene/Isobutanol | [1] |

| Reaction Temperature | 230-240 °C | [1] |

| Reaction Time | 2-2.5 hours | [1] |

| Yield | 92% | [1] |

| Purity | >99% | [1] |

Table 2: N-Methylation of Secondary Amines (General Protocol)

| Parameter | Value | Reference |

| Starting Material | N-arylamine | |

| Methylating Agent | Dimethyl Sulfate | |

| Solvent | Diethyl ether | |

| Reaction Temperature | Ice-salt bath cooling | |

| Reaction Time | 30 minutes | |

| Product Form | Viscous compound |

Experimental Protocols

Step 1: Synthesis of N-phenylnaphthalen-2-amine

This protocol is adapted from a patented procedure for the amination of 2-naphthol.[1]

Materials:

-

2-Naphthol

-

Aniline

-

85% Phosphoric Acid

-

o-Xylene

-

Isobutanol

-

Round-bottom flask equipped with a Dean-Stark apparatus and condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask, add 2-naphthol (1.0 equivalent) and aniline (1.065 equivalents).

-

Add 85% phosphoric acid (0.017 equivalents) to the reaction mixture.

-

Fill the Dean-Stark trap with a mixture of o-xylene and isobutanol.

-

Heat the reaction mixture with stirring. An azeotrope of aniline and water will begin to distill.

-

Continue heating until the reaction temperature reaches 230-240 °C and the theoretical amount of water has been collected in the Dean-Stark trap (approximately 2-2.5 hours).

-

Cool the reaction mixture to 130 °C.

-

Add a mixture of o-xylene and isobutanol to the cooled reaction mass.

-

Allow the mixture to cool further, which will cause the product to precipitate.

-

Collect the precipitate by filtration and wash it with an additional portion of the o-xylene/isobutanol mixture.

-

Dry the product under reduced pressure for 3 hours to obtain N-phenylnaphthalen-2-amine.

Alternative Route: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers a milder alternative for the synthesis of N-phenylnaphthalen-2-amine.[2][3][4] This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide (e.g., 2-bromonaphthalene or 2-chloronaphthalene) with an amine (aniline) in the presence of a palladium catalyst, a phosphine ligand, and a base. While specific conditions for this exact transformation are not detailed in the provided search results, a general procedure can be adapted from the literature.

Step 2: N-Methylation of N-phenylnaphthalen-2-amine

This is a general protocol for the N-methylation of a secondary amine using dimethyl sulfate.

Materials:

-

N-phenylnaphthalen-2-amine

-

Dimethyl sulfate

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice-salt bath

Procedure:

-

In a round-bottom flask under a dry nitrogen atmosphere, dissolve N-phenylnaphthalen-2-amine (1.0 equivalent) in anhydrous diethyl ether.

-

Cool the flask in an ice-salt bath.

-

Slowly add a solution of dimethyl sulfate (1.0 equivalent) in anhydrous diethyl ether to the cooled amine solution with stirring over a period of time.

-

After the addition is complete, continue to stir the reaction mixture for 30 minutes.

-

A viscous product will form.

-

Wash the product repeatedly with diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield this compound.

Note on Safety: Dimethyl sulfate is highly toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Experimental Workflow Diagram

Caption: Experimental workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols for the Quantification of N-Methyl-N-phenylnaphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

General Considerations for Method Development

-

Analyte Stability: Aromatic amines can be susceptible to oxidation.[1] It is recommended to handle samples and standards with care, minimize exposure to light and air, and consider the use of antioxidants like ascorbic acid in the sample preparation and storage solutions.[1]

-

Internal Standard: The use of an internal standard (IS) is highly recommended to improve the accuracy and precision of the quantification. A suitable IS would be a structurally similar compound with a different retention time or mass-to-charge ratio. For instance, a deuterated analog of the analyte would be an ideal choice for GC-MS analysis.[2]

-

Method Validation: Any developed method must be thoroughly validated according to international guidelines (e.g., ICH, FDA) to ensure its suitability for the intended purpose. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Method 1: High-Performance Liquid Chromatography with UV and Fluorescence Detection (HPLC-UV/FLD)

This method is suitable for the quantification of N-Methyl-N-phenylnaphthalen-2-amine in solution-based samples. Fluorescence detection is expected to provide high sensitivity and selectivity.

Experimental Protocol

1. Instrumentation and Columns

-

HPLC system with a binary or quaternary pump, autosampler, column oven, UV-Vis detector, and a fluorescence detector.

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

2. Reagents and Materials

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)[1]

-

Water (HPLC grade or ultrapure)

-

Phosphoric acid or Formic acid (for mobile phase modification)[3]

-

This compound reference standard

-

Ascorbic acid (optional, as an antioxidant)[1]

3. Standard Preparation

-

Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol. This solution should be stored in an amber vial at 2-8°C.[1]

-

Intermediate Standard Solution (e.g., 100 µg/mL): Dilute 1 mL of the stock standard solution to 10 mL with methanol.

-

Working Standard Solutions: Prepare a series of working standards by further diluting the intermediate standard solution with the mobile phase to cover the desired concentration range (e.g., 0.05 - 10 µg/mL).

4. Sample Preparation

-

The sample preparation will be matrix-dependent. For a simple solution, a direct dilution with the mobile phase may be sufficient.

-

For more complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.

5. Chromatographic Conditions

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

-

Solvent A: Water with 0.1% Formic Acid

-

Solvent B: Acetonitrile with 0.1% Formic Acid

-

-

Gradient Program (Example):

Time (min) %B 0 40 10 95 12 95 12.1 40 | 15 | 40 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detector Wavelengths:

-

UV: Monitor at an appropriate wavelength determined by UV scan of the analyte.

-

Fluorescence: Excitation and emission wavelengths should be optimized. Based on the parent compound, N-phenyl-2-naphthylamine, initial wavelengths can be explored around Ex: 280 nm and Em: 390 nm.[1]

-

6. Data Analysis

-

Identify the peak corresponding to this compound based on its retention time from the standard injection.

-

Construct a calibration curve by plotting the peak area (or height) versus the concentration of the working standards.

-

Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Hypothetical Quantitative Data

The following tables represent the type of data that would be generated during method validation.

Table 1: Linearity Data

| Concentration (µg/mL) | Peak Area |

|---|---|

| 0.05 | 15,234 |

| 0.1 | 30,123 |

| 0.5 | 155,678 |

| 1.0 | 310,456 |

| 5.0 | 1,548,932 |

| 10.0 | 3,099,876 |

| Correlation Coefficient (r²) | > 0.999 |

Table 2: Precision and Accuracy

| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%Recovery) |

|---|---|---|---|---|

| Low | 0.15 | < 5% | < 5% | 95 - 105% |

| Mid | 2.5 | < 3% | < 3% | 98 - 102% |

| High | 7.5 | < 3% | < 3% | 98 - 102% |

Table 3: Detection and Quantification Limits

| Parameter | Value (µg/mL) |

|---|---|

| Limit of Detection (LOD) | ~0.015 |

| Limit of Quantification (LOQ) | ~0.05 |

Experimental Workflow Diagram

Caption: HPLC-UV/FLD workflow for this compound.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity and is a powerful technique for the quantification of volatile and semi-volatile compounds like this compound.

Experimental Protocol

1. Instrumentation and Columns

-

Gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole for higher selectivity).

-

Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[2]

2. Reagents and Materials

-

Helium (carrier gas, 99.999% purity)[2]

-

Solvents for extraction (e.g., dichloromethane, hexane, ethyl acetate) of high purity.

-

This compound reference standard.

-

Deuterated this compound (if available, as internal standard).

3. Standard Preparation

-

Prepare stock, intermediate, and working standard solutions as described in the HPLC method, using a volatile solvent compatible with GC analysis (e.g., ethyl acetate).

4. Sample Preparation

-

Liquid-Liquid Extraction (LLE):

-

To 1 mL of aqueous sample, add a suitable internal standard.

-

Add 5 mL of an appropriate organic solvent (e.g., dichloromethane).[2]

-

Vortex for 2 minutes and centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume (e.g., 100 µL) of ethyl acetate for GC-MS analysis.

-

5. GC-MS Conditions

-

Injector Temperature: 300°C[2]

-

Injection Mode: Splitless (1 µL injection volume)[2]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program (Example):

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp 1: 15°C/min to 200°C.

-

Ramp 2: 20°C/min to 320°C, hold for 5 minutes.[2]

-

-

MS Transfer Line Temperature: 280°C[2]

-

Ion Source Temperature: 230°C[2]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

-

Acquisition Mode:

-

Full Scan: To identify characteristic fragment ions.

-

Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis, monitor the molecular ion and/or characteristic fragment ions of this compound and the internal standard. For the related compound N-phenyl-2-naphthylamine, transitions like m/z 219→217 and 219→115 are used.[2] Similar transitions would need to be determined for the methylated analog.

-

6. Data Analysis

-

Identify the analyte and internal standard peaks in the chromatogram.

-

Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

-

Calculate the concentration of this compound in the samples using the calibration curve.

Hypothetical Quantitative Data

Table 4: Linearity Data (GC-MS)

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |

|---|---|

| 1 | 0.025 |

| 5 | 0.128 |

| 20 | 0.515 |

| 50 | 1.275 |

| 100 | 2.550 |

| 200 | 5.100 |

| Correlation Coefficient (r²) | > 0.998 |

Table 5: Precision and Accuracy (GC-MS)

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%Recovery) |

|---|---|---|---|---|

| Low | 3 | < 10% | < 10% | 90 - 110% |

| Mid | 75 | < 5% | < 5% | 95 - 105% |

| High | 150 | < 5% | < 5% | 95 - 105% |

Table 6: Detection and Quantification Limits (GC-MS)

| Parameter | Value (ng/mL) |

|---|---|

| Limit of Detection (LOD) | ~0.3 |

| Limit of Quantification (LOQ) | ~1.0 |

Experimental Workflow Diagram

Caption: GC-MS workflow for this compound.

References

Application Notes and Protocols: N-Methyl-N-phenylnaphthalen-2-amine in Organic Electronics

Disclaimer: Publicly available research specifically detailing the use of N-Methyl-N-phenylnaphthalen-2-amine in organic electronics is limited. The following application notes and protocols are based on the well-documented properties and applications of the closely related parent compound, N-phenylnaphthalen-2-amine , and its derivatives. The projected impact of the N-methylation is discussed based on established principles in organic electronics material design.

Introduction

N-phenylnaphthalen-2-amine and its derivatives are a class of aromatic amines that have garnered interest in the field of organic electronics, primarily for their potential as hole-transporting materials (HTMs). Their rigid, planar aromatic structures provide good charge-hopping pathways, a key characteristic for efficient charge transport in devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The addition of a methyl group to the amine nitrogen is a common synthetic modification aimed at tuning the material's physical and electronic properties.

Potential Applications in Organic Electronics

This compound is anticipated to function effectively as a component in the hole transport layer (HTL) of various organic electronic devices.

-

Organic Light-Emitting Diodes (OLEDs): As an HTL material, it would facilitate the injection of holes from the anode (typically Indium Tin Oxide - ITO) and their transport to the emissive layer, contributing to higher device efficiency and stability.

-

Perovskite Solar Cells (PSCs): In PSCs, derivatives of N-phenylnaphthalen-2-amine have been investigated as HTMs that extract holes from the perovskite absorber layer and transport them to the electrode.

-

Organic Photovoltaics (OPVs): Similar to its role in PSCs, it could be employed as a hole-selective contact to facilitate charge extraction from the photoactive layer.

Data Presentation: Physicochemical Properties

The following table summarizes the known properties of the parent compound, N-phenylnaphthalen-2-amine, which serve as a baseline for understanding the properties of its N-methylated counterpart.

| Property | Value |

| Molecular Formula | C₁₆H₁₃N |

| Molecular Weight | 219.28 g/mol |

| Appearance | White to yellow or gray to tan solid |

| Melting Point | 107-109 °C |

| Boiling Point | 395.5 °C at 760 mmHg |

| Solubility | Insoluble in water |

Experimental Protocols

Synthesis of N-phenyl-2-naphthylamine (Parent Compound)

A common synthetic route is the condensation reaction between 2-naphthol and aniline.

Materials:

-

2-naphthol

-

Aniline

-

Phosphorous acid (catalyst)

-

High-boiling point solvent (e.g., o-xylene)

Procedure:

-

Combine 2-naphthol (1.0 equivalent), aniline (1.2 equivalents), and a catalytic amount of phosphorous acid in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.

-

Add the solvent and heat the mixture to reflux.

-

Continuously remove the water generated during the reaction using the Dean-Stark trap.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous workup to remove the catalyst and excess aniline.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Caption: Experimental workflow for the synthesis of N-phenyl-2-naphthylamine.

Fabrication of a Hole-Only Device for Characterization

This protocol allows for the evaluation of the hole-transporting properties of the material.

Materials:

-

Patterned Indium Tin Oxide (ITO) coated glass substrates

-

This compound

-

High work function metal for top contact (e.g., Gold (Au) or Molybdenum(VI) oxide (MoO₃)/Aluminum (Al))

-

Organic solvents (e.g., chlorobenzene, toluene)

-

Cleaning solvents (Deionized water, acetone, isopropanol)

Procedure:

-

Substrate Cleaning: Thoroughly clean the ITO substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry with a stream of nitrogen and treat with UV-ozone to improve the work function and remove organic contaminants.

-

HTL Deposition: Dissolve this compound in a suitable solvent and spin-coat the solution onto the ITO substrate to form a thin film (typically 30-50 nm). Anneal the film to remove residual solvent.

-

Top Electrode Deposition: Transfer the substrate to a high-vacuum thermal evaporator and deposit the top electrode.

-

Device Encapsulation: Encapsulate the device in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation.

-

Characterization: Measure the current density-voltage (J-V) characteristics to determine the hole mobility of the material.

Mandatory Visualization: Signaling Pathways and Logical Relationships

The introduction of a methyl group is a deliberate modification to influence the material's properties. The following diagram illustrates the expected structure-property relationships.

Caption: Logical relationships of property changes due to N-methylation.

Application Notes and Protocols: N-Methyl-N-phenylnaphthalen-2-amine as a Fluorescent Probe in Biological Imaging

Introduction

N-aryl-naphthalenamine derivatives are a class of fluorescent molecules known as fluorophores, which exhibit environment-sensitive fluorescence. This property makes them valuable tools in biological research, particularly for investigating cellular membranes and protein interactions. N-phenyl-1-naphthylamine (NPN) is a classic example of such a probe. It displays weak fluorescence in aqueous environments but exhibits a significant increase in fluorescence quantum yield upon binding to hydrophobic regions, such as the lipid bilayers of cell membranes or hydrophobic pockets in proteins. This solvatochromic behavior allows for the study of membrane integrity, permeability, and the binding of molecules to proteins.[1][2][3]

The addition of a methyl group to the amine nitrogen to form N-Methyl-N-phenylnaphthalen-2-amine is hypothesized to subtly alter its photophysical properties, such as quantum yield and lifetime, and could potentially influence its binding characteristics and cellular uptake. These notes provide a framework for the potential application of this compound as a fluorescent probe in biological imaging, drawing parallels from the established use of NPN.

Data Presentation

The following tables summarize the photophysical and physical properties of the related compound N-phenyl-1-naphthylamine (NPN) and the physical properties of N-phenyl-2-naphthylamine. This data can serve as a baseline for characterization of this compound.

Table 1: Photophysical Properties of N-phenyl-1-naphthylamine (NPN)

| Property | Value | Reference |

| Excitation Wavelength (λex) | 337 nm | [3] |

| Emission Wavelength (λem) | 407 nm (in hydrophobic environments) | [3] |

| Quantum Yield (Φ) | Low in water, high in nonpolar solvents | [1][2] |

| Dissociation Constant (Kd) for OBP | 1.67 µM | [3] |

Table 2: Physical and Chemical Properties of N-phenyl-2-naphthylamine

| Property | Value | Reference |

| Molecular Formula | C16H13N | [4] |

| Molecular Weight | 219.28 g/mol | [4] |

| Melting Point | 105-108 °C | |

| Boiling Point | 395-395.5 °C | |

| Appearance | White to yellow crystals or gray to tan flakes/powder | [4] |

Experimental Protocols

Protocol 1: Synthesis of this compound

While a specific protocol for the N-methylation of N-phenylnaphthalen-2-amine was not found, a general approach can be adapted from established methods for the N-methylation of secondary amines. One common method involves reductive amination or direct alkylation. The following is a generalized protocol based on the N-methylation of related compounds.

Materials:

-

N-phenylnaphthalen-2-amine

-

A methylating agent (e.g., dimethyl sulfate, methyl iodide)

-

A non-nucleophilic base (e.g., potassium carbonate, triethylamine)

-

Anhydrous aprotic solvent (e.g., acetonitrile, DMF)

-

Reaction flask with a magnetic stirrer

-

Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel for chromatography)

Procedure:

-

Dissolve N-phenylnaphthalen-2-amine in the anhydrous aprotic solvent in the reaction flask.

-

Add the non-nucleophilic base to the solution.

-

Slowly add the methylating agent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Note: This is a generalized procedure and requires optimization for this specific substrate.

Protocol 2: Assessment of Bacterial Outer Membrane Permeability using NPN (Adaptable for this compound)

This protocol is adapted from the use of NPN to assess the integrity of the outer membrane of Gram-negative bacteria.[3]

Materials:

-

Mid-log phase culture of Gram-negative bacteria (e.g., E. coli)

-

Phosphate-buffered saline (PBS) or another appropriate buffer

-

This compound stock solution (e.g., 1 mM in ethanol or DMSO)

-

Membrane-permeabilizing agent (positive control, e.g., polymyxin B)

-

Fluorometer or fluorescence plate reader

Procedure:

-

Harvest bacterial cells by centrifugation and wash twice with PBS.

-

Resuspend the cells in PBS to a specific optical density (e.g., OD600 of 0.5).

-

Add this compound to the cell suspension to a final concentration of 10 µM.

-

Incubate for a defined period (e.g., 5-10 minutes) to allow the probe to partition into the outer membrane.

-

Measure the baseline fluorescence (Excitation/Emission maxima to be determined for the methylated compound, start with values for NPN: ~340 nm excitation, ~410 nm emission).

-

Add the membrane-permeabilizing agent or the experimental compound and immediately begin recording the fluorescence intensity over time.

-

An increase in fluorescence indicates that the agent has disrupted the outer membrane, allowing the probe to enter the hydrophobic phospholipid bilayer of the inner membrane.

Protocol 3: Competitive Binding Assay for Odorant-Binding Proteins (OBPs) using NPN (Adaptable)

This protocol describes a competitive binding assay using NPN as a fluorescent reporter for the binding of ligands to odorant-binding proteins (OBPs), and can be adapted for this compound.[3]

Materials:

-

Purified OBP solution (e.g., 2 µM in a suitable buffer)

-

This compound stock solution (e.g., 1 mM in methanol)

-

Test ligands (potential binding partners for the OBP)

-

Fluorometer with a cuvette holder

Procedure:

-

Place the OBP solution into the cuvette.

-

Gradually add the this compound stock solution while mixing gently.

-

Measure the fluorescence intensity at the emission maximum after each addition until saturation is reached. This is to determine the binding affinity of the probe itself.

-

For the competitive assay, use a fixed concentration of OBP (e.g., 2 µM) and the fluorescent probe (e.g., 1 µM).

-

Add increasing concentrations of the test ligand.

-

Monitor the decrease in fluorescence intensity as the test ligand displaces the fluorescent probe from the OBP binding pocket.

-

Plot the fluorescence intensity against the ligand concentration to determine the IC50, which can then be used to calculate the dissociation constant (Kd) of the ligand.

Visualizations

The following diagrams illustrate the general workflows and principles described in the protocols.

Caption: General experimental workflow for biological imaging using a fluorescent probe.

Caption: Mechanism of fluorescence activation for membrane permeability assessment.

References

- 1. 6-N,N-Dimethylamino-2,3-Naphthalimide a New Environment-Sensitive Fluorescent Probe in δ-Selective and μ-Selective Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photophysics and biological applications of the environment-sensitive fluorophore 6-N,N-dimethylamino-2,3-naphthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N-phenyl-2-naphthylamine | C16H13N | CID 8679 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for N,N'-diphenyl-N,N'-bis(1-naphthyl)-benzidine (NPB) in OLEDs

Disclaimer: Extensive literature searches did not yield specific data or established protocols for the application of N-Methyl-N-phenylnaphthalen-2-amine in Organic Light-Emitting Diodes (OLEDs). Therefore, these application notes and protocols are based on the closely related and widely utilized hole transport material (HTM), N,N'-diphenyl-N,N'-bis(1-naphthyl)-benzidine (NPB) . NPB is a benchmark material for the hole transport layer (HTL) in OLEDs, and its well-documented properties and performance provide a strong foundation for understanding the role of diarylamine-based compounds in these devices.

Introduction to NPB as a Hole Transport Material

N,N'-diphenyl-N,N'-bis(1-naphthyl)-benzidine (NPB) is a small molecule organic semiconductor renowned for its excellent hole transport properties, high thermal stability, and good morphological stability, making it a cornerstone material in the fabrication of efficient and long-lasting OLEDs.[1][2] Its primary function within an OLED is to facilitate the efficient transport of holes from the anode to the emissive layer, where they recombine with electrons to generate light. The molecular structure of NPB, featuring triphenylamine and naphthalene moieties, provides a high highest occupied molecular orbital (HOMO) energy level, which allows for efficient hole injection from common anodes like indium tin oxide (ITO).[3][4]

Physicochemical and Optoelectronic Properties of NPB

A summary of the key properties of NPB relevant to its application in OLEDs is presented in the table below. These parameters are crucial for device engineering and performance optimization.

| Property | Value | Reference |

| Chemical Formula | C44H32N2 | [1] |

| Molecular Weight | 588.74 g/mol | [1] |

| Highest Occupied Molecular Orbital (HOMO) | 5.4 - 5.5 eV | [1][3] |

| Lowest Unoccupied Molecular Orbital (LUMO) | 2.4 eV | [1] |

| Hole Mobility | 3 x 10⁻⁴ - 7.64 x 10⁻⁴ cm²/V·s | [3][5] |

| Glass Transition Temperature (Tg) | 95 - 98 °C | [1][6] |

| Melting Point | 279 - 283 °C | [1] |

| Appearance | Off-White Powder | [1] |

| Fluorescence Emission (in THF) | 450 nm | [1] |

Application in OLED Devices: Performance Data

NPB is a versatile hole transport material used in a variety of OLED device architectures. The following table summarizes the performance of representative OLEDs employing NPB as the hole transport layer.

| Device Structure | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Maximum External Quantum Efficiency (EQE) (%) | Reference |

| ITO/NPB/Alq₃/Al | 7600 | 2.75 | - | [6][7] |

| ITO/NPB/NPB:DCJTB:C545T/NPB/DNA/BCP/Alq₃/LiF/Al (White OLED) | 13,600 | 12.3 | > 20 | [1] |

| ITO/Me-4PACz/NPB/Alq₃/LiF/Al (with SAM) | 32,290 | - | 1.77 | [8] |

| ITO/m-MTDATA/NPB/BCP/Alq₃/LiF/Al (Blue OLED) | - | - | 1.38 | [9] |

Experimental Protocols

Synthesis of N,N'-diphenyl-N,N'-bis(1-naphthyl)-benzidine (NPB)

A general synthetic route to NPB involves the Ullmann condensation reaction.

Reaction Scheme:

Caption: Synthetic pathway for NPB.

Procedure:

-

Combine benzidine, 1-iodonaphthalene, and a copper catalyst (e.g., copper powder or copper(I) iodide) in a high-boiling point solvent such as o-dichlorobenzene.

-

Add a base, for example, potassium carbonate.

-

Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

After the reaction is complete (monitored by techniques like TLC), cool the mixture and filter it to remove inorganic salts.

-

Remove the solvent under reduced pressure.

-

The crude product is then purified, typically through column chromatography followed by sublimation to achieve the high purity required for OLED applications.

Fabrication of a Standard Multilayer OLED using NPB

This protocol describes the fabrication of a standard green-emitting OLED with the structure: ITO / NPB (HTL) / Alq₃ (EML/ETL) / LiF (EIL) / Al (Cathode).

Device Architecture:

Caption: Standard OLED device architecture.

Protocol:

-

Substrate Preparation:

-

Start with patterned Indium Tin Oxide (ITO) coated glass substrates.

-

Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a nitrogen gun.

-

Treat the ITO surface with oxygen plasma or UV-ozone to improve the work function and enhance hole injection.

-

-

Organic Layer Deposition:

-

Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).

-

Deposit a 60 nm thick layer of NPB as the hole transport layer. The deposition rate should be maintained at 1-2 Å/s.

-

Subsequently, deposit a 50 nm thick layer of Tris(8-hydroxyquinolinato)aluminum (Alq₃) as the emissive and electron transport layer at a similar deposition rate.

-

-

Cathode Deposition:

-

Without breaking the vacuum, deposit a 1 nm thick layer of Lithium Fluoride (LiF) as the electron injection layer at a rate of 0.1-0.2 Å/s.

-

Finally, deposit a 100-200 nm thick layer of Aluminum (Al) as the cathode at a rate of 5-10 Å/s.

-

-

Encapsulation:

-

After deposition, the devices should be encapsulated in an inert atmosphere (e.g., a glovebox filled with nitrogen or argon) to prevent degradation from moisture and oxygen. This is typically done by sealing a glass lid over the device using a UV-curable epoxy resin.

-

Characterization of OLED Devices

The following workflow outlines the key characterization steps to evaluate the performance of the fabricated OLEDs.

Caption: OLED characterization workflow.

-

Current-Voltage-Luminance (I-V-L) Characteristics: Measured using a source meter and a photodiode or a spectroradiometer. This provides information on the turn-on voltage, luminance, and current density.

-

Electroluminescence (EL) Spectra: Measured with a spectroradiometer to determine the emission color and calculate the Commission Internationale de l'Éclairage (CIE) coordinates.

-

Efficiency Calculations:

-

Current Efficiency (cd/A): Calculated from the luminance and current density data.

-

Power Efficiency (lm/W): Calculated from the current efficiency and operating voltage.

-

External Quantum Efficiency (EQE) (%): Calculated from the number of photons emitted per injected charge carrier.

-

-

Operational Lifetime: The device is operated at a constant current, and the time taken for the initial luminance to decrease to 50% (LT₅₀) or 80% (LT₈₀) is measured.[10]

Conclusion

References

- 1. ossila.com [ossila.com]

- 2. nbinno.com [nbinno.com]

- 3. Mediation of exciton concentration on magnetic field effects in NPB : Alq3-based heterojunction OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine | 936355-01-0 | Benchchem [benchchem.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Enhancing OLED Performance by Optimizing the Hole Transport Layer with a Self-Assembled Monolayer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.aip.org [pubs.aip.org]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: N-Methyl-N-phenylnaphthalen-2-amine as a Hole Transport Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-phenylnaphthalen-2-amine and its parent compound, N-phenylnaphthalen-2-amine, are aromatic amine compounds that have garnered interest as hole transport materials (HTMs) in organic electronic devices. Their molecular structure, featuring naphthalene and phenyl groups, facilitates the transport of positive charge carriers (holes). This property makes them suitable for use in the hole transport layer (HTL) of Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells (PSCs), where they play a crucial role in enhancing device efficiency and stability. This document provides an overview of the application of these materials, including their synthesis, physical properties, and protocols for their incorporation into electronic devices.

Disclaimer: Specific experimental data for this compound is limited in publicly available literature. The data and protocols presented here are substantially based on its parent compound, N-phenylnaphthalen-2-amine, and its derivatives. These should be considered as a starting point for research and development with the methylated analogue.

Physicochemical and Electronic Properties

| Property | Value | Compound Reference | Notes |

| Ionization Potential (HOMO) | 7.15 eV | N-phenylnaphthalen-2-amine | The HOMO level should be well-aligned with the valence band of the adjacent active layer (e.g., perovskite) for efficient hole extraction. |

| Hole Mobility | 2.98 x 10⁻² cm² V⁻¹ s⁻¹ to 4.18 x 10⁻³ cm² V⁻¹ s⁻¹ | N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives (CP1, CP2)[1] | High hole mobility is crucial for efficient charge transport and to minimize charge recombination within the device.[1] |

| Molecular Weight | 219.28 g/mol | N-phenylnaphthalen-2-amine | The addition of a methyl group to form this compound will slightly increase the molecular weight. |

| Appearance | Light gray to gray powder | N-phenylnaphthalen-2-amine | The physical appearance is expected to be similar for the methylated derivative. |

Synthesis Protocols

Synthesis of N-phenyl-2-naphthylamine

A common method for the synthesis of N-phenyl-2-naphthylamine involves the amination of 2-naphthol with aniline in the presence of a catalyst.

Materials:

-

2-naphthol

-

Aniline

-

Phosphoric acid (85% solution)

-

o-xylene/isobutanol mixture

Procedure:

-

Combine 2-naphthol and aniline in an equivalent ratio of 1:1.065 in a reaction vessel equipped with a phase separator.

-

Add 85% phosphoric acid as a catalyst, with an equivalent ratio of 1:0.017 relative to the 2-naphthol.

-

Fill the phase separator with an o-xylene/isobutanol mixture.

-

Heat the reaction mixture to reflux for 2-2.5 hours, continuously removing the water byproduct via the phase separator.

-

After the reaction is complete, process the final product with the o-xylene/isobutanol mixture using the phase separator.

-

The product can be further purified by vacuum distillation. This method can yield a product with a purity of over 99%.

N-Methylation of N-phenyl-2-naphthylamine (General Protocol)

While a specific protocol for the N-methylation of N-phenyl-2-naphthylamine was not found, a general approach using a methylating agent can be proposed.

Materials:

-

N-phenyl-2-naphthylamine

-

A suitable base (e.g., sodium hydride)

-

A methylating agent (e.g., methyl iodide or dimethyl sulfate)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide)

Procedure:

-

Dissolve N-phenyl-2-naphthylamine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base portion-wise at a controlled temperature (e.g., 0 °C) to deprotonate the amine.

-

Slowly add the methylating agent to the reaction mixture.

-

Allow the reaction to proceed at room temperature or with gentle heating until completion, monitoring by a suitable technique like thin-layer chromatography (TLC).

-

Quench the reaction carefully with water or a saturated ammonium chloride solution.

-

Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Experimental Protocols for Device Fabrication

The following are generalized protocols for the fabrication of OLEDs and perovskite solar cells using an arylamine-based HTL. These should be adapted and optimized for this compound.

OLED Device Fabrication

Substrate Preparation:

-

Clean indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in a series of solvents (e.g., detergent, deionized water, acetone, isopropanol).

-

Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.

Device Layer Deposition: The device layers are typically deposited by thermal evaporation in a high-vacuum chamber.

-

Hole Injection Layer (HIL) (Optional but recommended): Deposit a thin layer (e.g., 5-10 nm) of a suitable HIL material onto the ITO.

-

Hole Transport Layer (HTL): Thermally evaporate this compound to a thickness of 20-50 nm. The evaporation rate should be carefully controlled.

-

Emissive Layer (EML): Deposit the light-emitting organic material (e.g., 30-60 nm).

-

Electron Transport Layer (ETL): Deposit a suitable electron-transporting material (e.g., 20-40 nm).

-

Electron Injection Layer (EIL): Deposit a thin layer (e.g., 1 nm) of a low work function material like lithium fluoride (LiF).

-

Cathode: Deposit a metal cathode (e.g., 100 nm of aluminum).

Encapsulation: To prevent degradation from moisture and oxygen, the completed device should be encapsulated in an inert atmosphere (e.g., a glovebox) using a suitable sealant and a glass lid.

Perovskite Solar Cell Fabrication (p-i-n Inverted Structure)

Substrate and HTL Preparation:

-